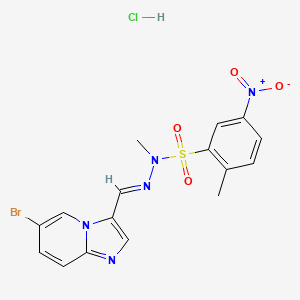
PIK-75 Hydrochloride
Overview
Description
PIK-75 Hydrochloride is a selective inhibitor of p110α, a type of PI3K . It is a reversible DNA-PK and p110α-selective inhibitor, which inhibits DNA-PK, p110α, and p110γ . It is also known to inhibit the production of PIP 2 and PIP 3 in adipocytes, phosphorylation of Akt, and activation of mTORC1 .
Physical And Chemical Properties Analysis
PIK-75 Hydrochloride has a molecular weight of 488.74 . It is soluble in DMSO to 5 mM . The compound is solid in form .Scientific Research Applications
Anti-Leukemic Activity
PIK-75 has been studied for its anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). The compound is a potent and selective inhibitor of the p110α isoform of the class IA PI3-Ks . In AML, aberrant PI3-K activation is detectable in most cases, contributing to cell growth, proliferation, survival, and drug-resistance . Treatment with PIK-75 led to a decrease in the proliferation of AML cell lines due to massive apoptosis .
Inhibition of Cell Motility and Adhesion
In breast cancer cells, PIK-75 has been found to inhibit cell motility and adhesion both in vitro and in vivo . This suggests that PIK-75 could potentially be used to prevent the spread of cancer cells.
Enhancement of Glucose-Induced Insulin Secretion
PIK-75 has been shown to enhance glucose-induced insulin secretion . This suggests that it could potentially be used in the treatment of conditions related to insulin regulation, such as diabetes.
Anti-Inflammatory Activity
PIK-75 exhibits anti-inflammatory activities. It inhibits the production of TNF-α, IL-6, E-selectin, ICAM-1, and VCAM-1, preventing monocyte-endothelial cell adhesion . This suggests that PIK-75 could potentially be used in the treatment of inflammatory conditions.
Selective Inhibition of p110α
PIK-75 is a selective inhibitor of p110α with an IC50 value of 5.8 nM . It inhibits p110γ and p110β with IC50 values of 0.076 µM and 1.3 µM, respectively . This selectivity could make PIK-75 a valuable tool in research and therapeutic applications where specific inhibition of p110α is desired.
Mechanism of Action
Target of Action
PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of 5.8 nM . It inhibits p110α over 200-fold more potently than p110β . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
PIK-75 Hydrochloride interacts with its target, the p110α isoform of PI3K, leading to the inhibition of the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K . This results in the inhibition of the downstream Akt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by PIK-75 Hydrochloride is the PI3K/Akt signaling pathway . By inhibiting PI3K, PIK-75 Hydrochloride prevents the phosphorylation of Akt, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . This leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It is known that pik-75 hydrochloride is cell-permeable .
Result of Action
The inhibition of the PI3K/Akt signaling pathway by PIK-75 Hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In acute myeloid leukemia cells, for example, treatment with PIK-75 Hydrochloride led to a decrease in the proliferation of all cell lines at low doses .
Action Environment
The action of PIK-75 Hydrochloride can be influenced by the tumor microenvironment (TME). For instance, PIK-75 Hydrochloride has been shown to effectively overcome TME-related resistance to other drugs .
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDEIAYNKZQKM-MYHMWQFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669843 | |
| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride | |
CAS RN |
1462995-14-7, 372196-77-5 | |
| Record name | PIK-75 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7GH4IC9PLL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)

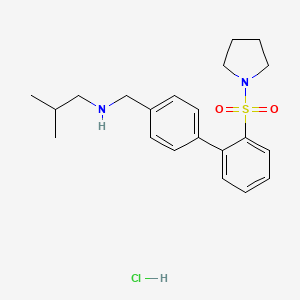
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
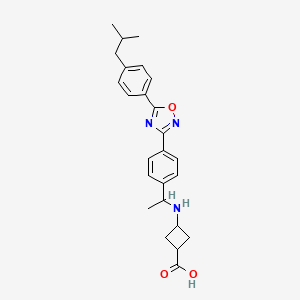
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)
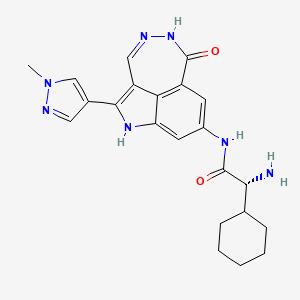
![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)
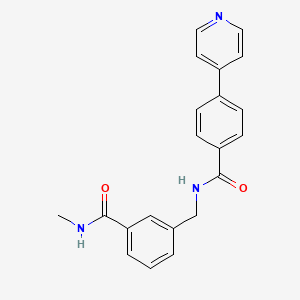
![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)